2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-14-9(5-12-10)13-8-4-2-1-3-7(8)11(14)16/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGAFKFEQBESQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458344 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651043-51-5 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione and Its Analogues
Classical Total Synthesis Approaches
Traditional synthetic strategies towards the pyrazino[2,1-b]quinazoline-3,6-dione core often involve multi-step sequences that can be categorized as either linear or convergent. These methods have been foundational in providing access to a range of analogues for biological evaluation.
Multistep Linear Syntheses
Linear synthetic routes typically involve the sequential construction of the heterocyclic rings. One established method begins with anthranilic acid, which serves as a key building block for the quinazoline (B50416) portion of the molecule.
A notable linear approach involves the initial formation of a 2,5-piperazinedione (B512043) ring, which is subsequently fused to the quinazoline system. For instance, treatment of sodium N-(o-azidobenzoyl)aminoacylglycinates with acetic anhydride (B1165640) yields 1-acetyl-4-(o-azidobenzoyl)-2,5-piperazinediones with complete retention of stereochemistry. nih.gov This intermediate then undergoes an intramolecular aza-Wittig reaction in the presence of tributylphosphine, followed by deacetylation, to afford the desired 1,2-unsubstituted pyrazino[2,1-b]quinazoline-3,6-diones. nih.gov This strategy was successfully applied to the total synthesis of the alkaloid glyantrypine (B232891). nih.gov
Another linear sequence commences with the amonolysis of 2-(chloromethyl)-4-oxo-benzoxazinone with ammonium (B1175870) acetate (B1210297) to produce 2-(aminomethyl)-4(3H)-quinazolinone. derpharmachemica.com This intermediate can then be treated with ω-bromomethyl arylketones to construct the pyrazino ring, yielding 4-aryl-1H-pyrazino[2,1-b]quinazolin-6(2H)-ones. derpharmachemica.com
Convergent Synthesis Strategies
The synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione system can be achieved through several convergent pathways, starting from pre-formed 4(3H)-quinazolinones, 2,5-piperazinediones, or open-chain tripeptides. researchgate.net The choice of starting material dictates the specific bond formations required to complete the tricyclic core.
For example, a convergent approach can involve the coupling of a substituted anthranilic acid derivative with a pre-formed amino acid or dipeptide unit. This is exemplified in the synthesis of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, where anthranilic acid derivatives are treated with N-Boc-L-amino acids. nih.gov
Modern Synthetic Innovations
More contemporary approaches to the synthesis of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione and its analogues have focused on improving efficiency, reducing step counts, and employing milder reaction conditions. These innovations include the use of transition metal catalysis, organocatalysis, and microwave-assisted technologies.
Transition Metal-Catalyzed Reaction Development
Transition metal catalysis has become a powerful tool in heterocyclic synthesis. An efficient method for the synthesis of 2H-pyrazino[2,1-b]quinazoline-1,6-diones involves an intramolecular alkyne hydroamination reaction. researchgate.net This process starts from 3-propargylquinazolin-4(3H)-ones bearing a carboxamide group at the 2-position. In the presence of a mercury(II) acetate catalyst, an intramolecular cyclization occurs, followed by a rearrangement of the initial product to yield the final tricyclic system. researchgate.net
Furthermore, silver(I) and gold(I) catalysts have been employed in a chemoselective, microwave-assisted synthesis to produce pyrazino[2,1-b]quinazolines. researchgate.net
The broader field of quinazolinone synthesis has seen extensive development of transition metal-catalyzed methods, including those utilizing palladium, copper, iridium, and cobalt. osi.lvmdpi.comnih.gov While not all have been specifically applied to the pyrazino[2,1-b]quinazoline-3,6-dione system, they represent a significant potential for future synthetic explorations.
Organocatalytic Transformations
Organocatalysis offers an alternative to metal-based catalysts, often with the advantages of lower toxicity and cost. While specific applications of organocatalysis to the synthesis of this compound are not extensively documented, the synthesis of the broader quinazolinone class has benefited from this approach. For example, L-proline has been used to catalyze the three-component reaction of isatoic anhydride, pyrazole (B372694) substituted aldehydes, and various amines to furnish dihydro-quinazolinones, which can then be oxidized to the corresponding quinazolinones. nih.gov Other organocatalytic methods for quinazolinone synthesis include the use of triethanolamine (B1662121) and acetic acid. nih.gov These methodologies could potentially be adapted for the construction of the pyrazino[2,1-b]quinazoline core.
Microwave-Assisted and One-Pot Polycondensation Methodologies
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. A highly effective and environmentally friendly microwave-assisted multicomponent polycondensation of amino acids has been developed for the synthesis of new indole-containing pyrazino[2,1-b]quinazoline-3,6-diones. nih.govacs.org This method allows for the gram-scale synthesis of these complex molecules with significantly reduced reaction times. nih.gov
One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. The synthesis of quinazolinone derivatives has been achieved through copper-mediated one-pot condensation reactions. rsc.org The application of such one-pot strategies to the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione system holds promise for streamlining the production of these valuable compounds.
Below is a table summarizing some of the modern synthetic approaches:
| Methodology | Catalyst/Conditions | Starting Materials | Key Features |
| Intramolecular Alkyne Hydroamination | Mercury(II) acetate | 3-Propargylquinazolin-4(3H)-ones | Efficient access to the tricyclic core. researchgate.net |
| Microwave-Assisted Synthesis | Silver(I) or Gold(I) catalysts | Not specified | Chemoselective and rapid. researchgate.net |
| Microwave-Assisted Polycondensation | Microwave irradiation | Amino acids | Environmentally friendly, suitable for gram-scale synthesis. nih.govacs.orgnih.gov |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound and its analogues is a significant area of contemporary research. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One of the prominent green strategies is the use of microwave-assisted synthesis . This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity of the final compounds. For instance, a highly effective and environmentally friendly microwave-assisted multicomponent polycondensation of amino acids has been developed for the synthesis of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones. mdpi.comujpronline.com This one-pot approach simplifies the synthetic process, thereby reducing the need for intermediate isolation and purification steps, which in turn minimizes solvent usage and waste generation.
Another key green chemistry approach is the development of one-pot, multicomponent reactions . These reactions allow for the synthesis of complex molecules like pyrazinoquinazolines from simple starting materials in a single step, avoiding the need to isolate intermediates and thereby reducing waste and improving atom economy. Research has demonstrated the utility of such methods in producing diverse libraries of quinazoline derivatives under green conditions.
The use of recyclable catalysts is another cornerstone of green synthetic design. While not exclusively documented for this compound, the broader field of quinazoline synthesis has seen the application of novel recyclable nano-catalysts. For example, magnetic modified graphene oxide supported with copper has been used as a reusable heterogeneous catalyst for the synthesis of various quinazoline derivatives. nih.gov Such catalysts can be easily recovered and reused multiple times, significantly reducing the generation of metallic waste.
The following table summarizes some of the green chemistry approaches applied in the synthesis of pyrazinoquinazoline analogues:
| Green Chemistry Principle | Synthetic Strategy | Advantages |
| Waste Minimization | One-pot, multicomponent reactions | Reduces the number of synthetic steps and the need for purification of intermediates. |
| Energy Efficiency | Microwave-assisted synthesis | Significantly shortens reaction times and often lowers the required reaction temperature. |
| Use of Catalysis | Recyclable heterogeneous catalysts | Allows for catalyst reuse, minimizing waste and the use of precious metals. |
| Safer Solvents | Reactions in greener solvents or solvent-free conditions | Reduces the use of volatile and toxic organic solvents. |
Control of Stereochemistry in Synthesis
The stereochemistry of this compound and its analogues is crucial for their biological activity. Consequently, significant effort has been dedicated to developing synthetic methods that allow for precise control over the stereochemical outcome.
Enantioselective and Diastereoselective Syntheses
The asymmetric synthesis of pyrazinoquinazoline alkaloids has been successfully achieved, demonstrating the feasibility of controlling stereocenters within the molecule. For example, a synthetic route has been developed that allows for the synthesis of both enantiomers of the related alkaloid glyantrypine. This was achieved through a process that proceeded with complete retention of the stereochemistry of the starting amino acid derivatives. nih.gov
Furthermore, the synthesis of diastereomers of fiscalin B, another analogue, has been reported. rsc.org This work highlights the ability to selectively generate different diastereomers, which is essential for studying structure-activity relationships. The stereochemical outcome of these syntheses is often dependent on the choice of starting materials and reaction conditions. For instance, modifications at the C-1 and C-4 positions of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have been explored to generate stereochemical diversity. mdpi.comujpronline.com
Chiral Pool and Auxiliary Strategies
The use of the chiral pool is a common strategy in the asymmetric synthesis of natural products and their analogues. This approach utilizes readily available chiral molecules from nature, such as amino acids, as starting materials to introduce chirality into the target molecule. In the synthesis of pyrazinoquinazoline alkaloids, chiral amino acids are frequently used as precursors, thereby setting the stereochemistry at specific centers from the outset.
Chiral auxiliaries are another powerful tool for controlling stereochemistry. These are chiral molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While specific examples of chiral auxiliary-controlled syntheses for this compound are not extensively detailed in the literature, the principles of this methodology are widely applied in the synthesis of complex chiral molecules and are a viable strategy for controlling the stereochemistry of this scaffold.
Reaction Mechanisms and Kinetic Studies of Key Cyclization Steps
Understanding the reaction mechanisms of the key cyclization steps is fundamental to optimizing the synthesis of the this compound core. Several synthetic routes have been developed, each with a distinct key cyclization step.
One important method for the construction of the pyrazino[2,1-b]quinazoline-3,6-dione system is the intramolecular aza-Wittig reaction . In this approach, an azide-containing precursor is treated with a phosphine, such as triphenylphosphine, to generate an iminophosphorane intermediate. This intermediate then undergoes an intramolecular cyclization with a carbonyl group to form the desired heterocyclic ring system. nih.gov The reaction is typically high-yielding and proceeds under mild conditions.
Another significant synthetic strategy is the Mazurkiewicz–Ganesan approach . This method involves the dehydrative cyclization of a linear tripeptide precursor. The key step is the formation of a benzoxazine (B1645224) intermediate, which then rearranges to the final pyrazino[2,1-b]quinazoline-3,6-dione structure. This rearrangement is believed to proceed through an amidine intermediate.
While the proposed mechanisms for these key cyclization reactions provide a good understanding of the bond-forming events, detailed kinetic studies for these specific transformations are not extensively reported in the literature. Such studies would provide valuable insights into the reaction rates, transition state energies, and the influence of various parameters on the efficiency of the cyclization, thereby enabling further optimization of the synthetic routes.
Chemical Derivatization and Structure Activity Relationship Sar Elucidation of 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione Derivatives
Strategic Approaches to Core Ring System Functionalization
Functionalization of the pyrazino[2,1-b]quinazoline-3,6-dione core is undertaken to explore the chemical space around the scaffold and to optimize its biological activity. Strategies have targeted the nitrogen atoms, the aromatic ring, and the dione (B5365651) functionalities, although with varying degrees of success and attention in the literature.
The pyrazine (B50134) ring of the scaffold contains nitrogen atoms that are amenable to substitution, providing a direct handle for chemical modification. Research has demonstrated that these positions can be functionalized through standard alkylation and acylation reactions. For instance, starting from a 4-aryl-1H-pyrazino[2,1-b]quinazolin-6(2H)-one, treatment with acetic anhydride (B1165640) can yield the corresponding 2-acetyl derivatives. derpharmachemica.com Further acylation in the presence of fused sodium acetate (B1210297) can lead to diacetylation, affording 1,2-diacetyl-4-aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinones. derpharmachemica.com
Alkylation at the nitrogen positions has also been successfully achieved. The reaction of 4-aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinones with alkyl halides like methyl iodide or ethyl iodide in pyridine (B92270) results in the formation of 2-alkyl-4-aryl-6-oxo-1H-pyrazino[2,1-b]quinazolinones. derpharmachemica.com These N-substitution strategies allow for the introduction of a variety of groups that can modulate the polarity, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Direct C-H functionalization on the electron-rich aromatic quinazoline (B50416) portion of the fused ring system is a modern synthetic strategy, though for this specific scaffold, derivatization is more commonly achieved through a building-block approach. bohrium.com The primary method for introducing substituents onto this aromatic ring involves the use of pre-functionalized precursors, specifically substituted anthranilic acids, during the initial synthesis. nih.govmdpi.com
This precursor-based strategy has been effectively used to introduce a range of substituents. For example, the synthesis of halogenated derivatives, which have shown potent biological activity, begins with halogenated anthranilic acids. nih.govacs.org A notable example is the use of 3,5-dichloroanthranilic acid to produce 8,10-dichloro-substituted pyrazino[2,1-b]quinazoline-3,6-dione analogues. mdpi.comnih.gov This approach circumvents the potential challenges of regioselectivity and harsh conditions associated with direct C-H activation on a complex heterocyclic core, providing reliable access to specifically substituted analogues for SAR studies.
The 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione core is characterized by two carbonyl groups (diones) at positions 3 and 6. These functionalities are integral to the core structure, representing stable amide and lactam-type linkages. Based on available scientific literature, the direct chemical modification of these dione groups is not a commonly pursued strategy for generating molecular diversity in this class of compounds. Synthetic efforts and SAR studies have predominantly focused on modifications at the nitrogen atoms, the stereocenters of the pyrazine ring, and the aromatic quinazoline ring, as these positions offer more accessible and synthetically viable points for diversification. nih.govderpharmachemica.comup.pt
Synthesis of Diversified Analogues and Homologues
The synthesis of diverse analogues has been crucial for understanding the SAR of this scaffold. Key areas of exploration include the variation of amino acid side chains, which directly impacts the stereochemistry and substitution of the pyrazine ring, and the introduction of substituents on the aromatic ring.
The pyrazino[2,1-b]quinazoline-3,6-dione scaffold is typically synthesized from three building blocks: an anthranilic acid, an α-amino acid, and a tryptophan derivative. mdpi.com By varying the α-amino acid used in the synthesis, researchers can introduce diverse side chains at the C-1 position of the final structure. This has been a primary strategy for creating libraries of analogues. For example, using different N-Boc-L-amino acids like those for leucine (B10760876) or valine allows for the incorporation of isobutyl or isopropyl side chains, respectively. nih.govmdpi.com
The stereochemistry at the C-1 and C-4 positions, which originates from the chirality of the amino acid precursors, is a critical determinant of biological activity. nih.gov SAR studies have shown a clear preference for specific stereoisomers. For instance, in the context of antiparasitic activity against Plasmodium falciparum, derivatives with an (1S,4R) configuration (anti-isomers) demonstrated excellent antimalarial activity, highlighting the importance of precise stereochemical control in the synthesis of bioactive analogues. nih.govacs.org
| Compound Name/Derivative Class | C-1 Side Chain | Stereochemistry | Reported Biological Activity Context | Reference |
|---|---|---|---|---|
| Fiscalin B | Isobutyl (from Leucine) | (1S,4R) | Natural Product, Antibacterial | mdpi.comnih.gov |
| Valine-derived analogue | Isopropyl (from Valine) | (1S,4R) | Antiparasitic | nih.gov |
| Anti-isomers | Varies (e.g., Isobutyl) | (1S,4R) | Excellent antimalarial activity | nih.govacs.org |
| Syn-isomers | Varies | (1S,4S) or (1R,4R) | Generally lower activity than anti-isomers | nih.gov |
Modification of the aromatic "A" ring of the quinazoline portion has proven to be a fruitful strategy for enhancing biological potency. As mentioned (3.1.2), this is achieved by using substituted anthranilic acids in the initial synthesis. Halogenation, in particular, has been correlated with significantly improved antimicrobial and antiparasitic activity. up.pt
The introduction of chlorine or fluorine atoms onto the aromatic ring can profoundly impact the compound's electronic properties and its ability to interact with biological targets. For example, a dichloro-substituted derivative, 4-((1H-indol-3-yl)methyl)-8,10-dichloro-1-isobutyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazoline-3,6(4H)-dione, was identified as a highly potent antimicrobial agent. mdpi.comnih.gov However, SAR studies on antiparasitic activity suggest that substitution on the anthranilic acid moiety can sometimes have a negative effect, indicating that the influence of these substituents is target-dependent. nih.govacs.org The synthesis of fluorinated fumiquinazoline-type derivatives has also been explored to further probe the effects of halogenation. researchgate.net
| Compound Name | Substituents | Reported Biological Activity | Reference |
|---|---|---|---|
| 4-((1H-indol-3-yl)methyl)-8,10-dichloro-1-isobutyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazoline-3,6(4H)-dione | 8-Cl, 10-Cl | Potent antimicrobial agent | mdpi.comnih.gov |
| Fluorinated fumiquinazoline derivatives | Fluorine (various positions) | Synthesized for SAR studies | researchgate.net |
| Halogenated indole-containing pyrazino[2,1-b]quinazoline-3,6-diones | Halogen atoms | Negative effect on antimalarial activity | nih.govacs.org |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity
The exploration of the this compound scaffold has revealed a complex interplay between its structural features and biological activity. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the key molecular attributes responsible for a compound's efficacy and selectivity towards a specific biological target. researchgate.net For quinazoline derivatives, SAR studies have consistently shown that substitutions at various positions on the fused ring system can significantly modulate their pharmacological profiles. researchgate.net These observations guide the development of new analogues with improved potency and reduced off-target effects. researchgate.net
The nature and position of substituents on the pyrazinoquinazoline core play a pivotal role in defining its interactions with biological macromolecules. The introduction of different functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and mechanism of action.
Research on related quinazolinone scaffolds has demonstrated that the addition of halogen atoms can enhance binding affinity for proteins like human serum albumin (HSA). researchgate.net This effect is attributed to an increase in hydrophobic interactions, with binding affinity often increasing with the atomic number of the halogen. researchgate.net For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, halogen substitution on the phenyl ring increased the binding constants to HSA, suggesting that such modifications could be a viable strategy for modulating the pharmacokinetic properties of pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione analogues. researchgate.net
Furthermore, SAR studies on various quinazolinone derivatives have highlighted the importance of substitutions at the N1 and N3 positions for antibacterial activity. The incorporation of heterocyclic moieties, such as oxadiazole rings, at these positions has been shown to produce compounds with significant potency against both Gram-positive and Gram-negative bacteria. nih.gov The nature of the linker between the quinazoline core and the appended substituent is also critical. For example, an acetyl bridge is often used to connect the core to other heterocyclic systems. nih.gov
In the context of anticancer activity, substitutions on the quinazoline ring system have been extensively explored. For 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the introduction of a halogen, specifically iodine, at the 5-position of the indole (B1671886) ring resulted in a compound with a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov This highlights how specific substituents can dramatically enhance biological efficacy.
The table below summarizes the impact of various substituents on the biological activity of related quinazolinone cores, providing insights applicable to the rational design of this compound derivatives.
| Scaffold | Position of Substitution | Substituent | Observed Effect | Biological Activity |
| Quinazolin-4(3H)-one | Position 2 | 2-Methoxyphenyl group with a basic side chain | Displayed a remarkable profile against a majority of tested cancer cell lines | Antiproliferative nih.gov |
| Quinazolin-4(3H)-one | Position 2 | 5-Iodo-1H-indol-3-yl | Low minimum inhibitory concentration (MIC) of 0.98 μg/mL | Antibacterial (MRSA) nih.gov |
| Quinazoline-2,4(1H,3H)-dione | N1 and N3 positions | 3-Amino pyrrolidine (B122466) moiety | Potent inhibition of PARP-1/2 | Anticancer rsc.org |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Phenyl ring at Position 2 | Halogen atoms (F, Cl, Br, I) | Increased binding affinity to Human Serum Albumin (HSA) | Protein Binding researchgate.net |
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity for pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione derivatives. The presence of chiral centers in the molecule leads to the existence of enantiomers, which can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors.
A prominent example is found in the naturally occurring indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, fiscalin B. The absolute configuration of the naturally occurring, biologically active (-)-fiscalin B has been established as (1S,4R). nih.gov Its non-natural enantiomer, (+)-fiscalin B, possesses the opposite (1R,4S) configuration. nih.gov This stereochemical difference is fundamental to its biological recognition, as the precise spatial orientation of the isobutyl group at C-1 and the indolylmethyl group at C-4 dictates how the molecule fits into the binding pocket of its target protein. The specific stereochemistry ensures optimal molecular interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for its biological function.
The synthesis of these complex molecules often requires diastereoselective reactions to control the relative configuration of multiple stereocenters. For instance, the reactions of electrophilic glycine (B1666218) templates derived from 1-bromo-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-diones demonstrate that the stereochemical outcome is predictable and dependent on the reaction mechanism. lookchem.com This control over stereochemistry is crucial for producing the desired biologically active isomer while minimizing the presence of less active or inactive stereoisomers. lookchem.com The stereochemical relationship between substituents, such as cis- or trans-configurations within the pyrazine ring, can minimize steric repulsion and lock the molecule into a conformation that is favorable for binding. lookchem.com
| Compound | Stereoisomer | Absolute Configuration | Significance |
| Fiscalin B | Natural | (1S,4R) | The biologically active form, demonstrating the importance of specific stereochemistry for activity. nih.gov |
| Fiscalin B | Non-natural | (1R,4S) | Enantiomer of the natural product, used in comparative studies to establish the role of stereochemistry. nih.gov |
Rational Design Principles for Optimized Analogues
Rational drug design involves the strategic and deliberate modification of a lead compound to enhance its therapeutic properties. For the this compound scaffold, rational design principles are guided by the SAR data and an understanding of the molecule's interaction with its biological targets.
A key principle is the bioisosteric replacement of functional groups to improve potency, selectivity, or pharmacokinetic properties. For example, based on the knowledge that halogenation can improve protein binding, designers might introduce fluorine or chlorine atoms at specific positions on the aromatic ring to enhance cell permeability or modulate metabolic stability. researchgate.net
Another core principle is scaffold hopping or decoration, where the fundamental pyrazinoquinazoline core is retained, but peripheral substituents are varied systematically. The design of novel quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of poly (ADP-ribose) polymerase (PARP) exemplifies this approach. rsc.org In these designs, a 3-amino pyrrolidine moiety was introduced to interact with key residues in the PARP active site, leading to potent inhibition. rsc.org Similarly, a pyridine-containing quinazoline-2,4(1H,3H)-dione was rationally designed as a PARP-targeting scaffold for developing tumor imaging probes, demonstrating the versatility of the core structure. nih.gov
Advanced Structural and Spectroscopic Characterization of 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione and Its Intermediates
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
For instance, the X-ray crystallographic analysis of the related compound quinazoline-2,4(1H,3H)-dione reveals a nearly planar molecule that forms centrosymmetric dimers in the crystal lattice through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net In more complex derivatives containing the pyrazino-quinazoline core, the piperazine (B1678402) ring typically adopts a twist-boat conformation. psu.edu The analysis of non-natural (+)-Fiscalin B, a substituted derivative, by X-ray crystallography unambiguously established its absolute configuration as (1R, 4S), showcasing the power of this technique. nih.govmdpi.com
Crystallographic data for a representative related compound, quinazoline-2,4(1H,3H)-dione, is presented below to illustrate the type of information obtained from an SCXRD experiment. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
| Z | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D-NMR, Solid-State NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For the 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione framework, 1D (¹H, ¹³C) and 2D NMR experiments are essential for assigning the chemical shifts of all proton and carbon atoms and establishing the connectivity of the molecular backbone.
The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons on the quinazoline (B50416) ring, as well as signals for the protons within the pyrazine (B50134) portion of the molecule. researchgate.net The ¹³C NMR spectrum reveals distinct resonances for the two carbonyl carbons (C3 and C6), which are key identifiers of the dione (B5365651) structure, typically appearing in the range of 160-170 ppm. sci-hub.se
Two-dimensional NMR techniques are indispensable for assembling the complete structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons. For example, HMBC correlations from the N-H protons to the carbonyl carbons can confirm the pyrazino-quinazoline linkage. psu.edu Similarly, correlations from the aromatic protons to the quaternary carbons of the quinazoline ring help to unambiguously assign the substitution pattern.
The following table provides representative, anticipated chemical shifts for the core this compound skeleton, based on data from related fumiquinazoline alkaloids. psu.eduresearchgate.net
| Position | Anticipated ¹³C Shift (ppm) | Anticipated ¹H Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~45-55 | ~3.5-4.5 | H-1 to C-3, C-11a |
| 3 | ~165-170 | - | - |
| 4 | ~50-60 | ~4.0-5.0 (N-H) | H-4 to C-3, C-6 |
| 6 | ~160-165 | - | - |
| 7 | ~120-130 | ~7.8-8.2 | H-7 to C-9, C-6a, C-10a |
| 8 | ~125-135 | ~7.3-7.7 | H-8 to C-10, C-6a |
| 9 | ~125-135 | ~7.5-7.9 | H-9 to C-7, C-10a |
| 10 | ~115-125 | ~7.2-7.6 | H-10 to C-8, C-6a, C-11a |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This technique is crucial for confirming the identity of a synthesized compound or an isolated natural product. For this compound (C₁₁H₉N₃O₂), the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, should yield a measured mass that is within a few parts per million (ppm) of the theoretical value. rsc.orgfrontagelab.com
Beyond simple mass determination, the coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for metabolite profiling. nih.gov Studies on derivatives of this quinazoline system have shown that in vitro metabolism assays using human liver microsomes can lead to the formation of various metabolites. HRMS/MS analysis can then identify these metabolites by detecting specific mass changes, such as hydration (+18 Da) or hydroxylation (+16 Da), and by analyzing the fragmentation patterns to pinpoint the site of modification. nih.gov
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Mass Accuracy Requirement |
|---|---|---|---|
| This compound | C₁₁H₉N₃O₂ | 216.07680 | Typically < 5 ppm |
| Hydroxylated Metabolite | C₁₁H₉N₃O₃ | 232.07172 | Typically < 5 ppm |
| Hydrated Metabolite | C₁₁H₁₁N₃O₃ | 234.08737 | Typically < 5 ppm |
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
For chiral molecules within the pyrazinoquinazoline family, which often possess stereogenic centers, determining the absolute configuration is a critical challenge. When single crystals suitable for X-ray diffraction are not available, Electronic Circular Dichroism (ECD) spectroscopy provides an excellent alternative. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum generated using time-dependent density functional theory (TDDFT). mdpi.comnih.gov The process begins with a conformational search to identify the most stable, low-energy conformers of the molecule. The ECD spectrum is then calculated for each significant conformer, and a Boltzmann-weighted average spectrum is generated. mdpi.com A close match between the experimental spectrum (in terms of the sign and position of Cotton effects) and the calculated spectrum for a specific enantiomer allows for a confident assignment of the absolute configuration. nih.gov This method was successfully used to confirm the (1S, 4R) configuration of the naturally occurring fiscalin B. nih.govmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. arxiv.org For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of its key functional groups.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two amide carbonyl (C=O) groups, which are expected in the region of 1650-1720 cm⁻¹. psu.eduacs.org The N-H stretching vibration of the amide and amine groups typically appears as a broader band in the 3200-3400 cm⁻¹ region. sci-hub.se Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1610 cm⁻¹ range. psu.edu This "fingerprint" region is complex but provides a unique signature for the molecule. Raman spectroscopy serves as a complementary technique, often providing stronger signals for non-polar bonds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide/Amine (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Amide (C=O) | Stretching | 1650 - 1720 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1610 |
Computational Chemistry and Theoretical Investigations of 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of molecules. For 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, these calculations provide a lens to examine its electronic structure, reactivity, and spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound, characterized by its fused heterocyclic rings, can be meticulously studied using methods like Density Functional Theory (DFT). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly revealing. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Reactivity Predictions and Mechanistic Insights
Quantum chemical calculations can predict various reactivity descriptors. These include electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. Furthermore, these theoretical methods can be applied to model reaction mechanisms involving the this compound scaffold, for instance, in the synthesis of its derivatives. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis, ECD)
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra serve as a valuable reference for the structural elucidation of newly synthesized derivatives.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) of molecules. This can help in understanding the electronic transitions within the this compound chromophore.
ECD Spectroscopy: For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining their absolute configuration. Theoretical prediction of ECD spectra can provide a reliable means of assigning the stereochemistry of these molecules.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its analogs. These simulations model the atomic motions of the molecule over time, providing insights into its conformational landscape and flexibility. By exploring the potential energy surface, MD simulations can identify the most stable conformations of the molecule, which is crucial for understanding its interaction with biological macromolecules. This information is particularly valuable when the molecule is part of a larger, more flexible structure, as it helps in understanding how it might adapt its shape to fit into a binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. For a series of derivatives of this compound, QSAR models can be developed to correlate their structural features with their biological activities. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to predict its binding mode within the active site of a biological target. This information is invaluable for understanding the molecular basis of its activity and for designing modifications that could enhance its binding affinity.
Virtual screening, which often utilizes molecular docking, involves the computational screening of large libraries of compounds against a biological target. This approach can be used to identify new derivatives of the this compound scaffold that are likely to be active against a particular target, thus prioritizing compounds for synthesis and experimental testing. For instance, derivatives of this scaffold have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), and molecular docking has been instrumental in understanding their interactions with the enzyme's active site.
Mechanistic Investigations of Biological Activity of Pyrazinoquinazoline Dione Scaffolds in Vitro and Molecular Level
Identification of Molecular Targets and Ligand-Binding Modes
The specific molecular targets of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione and its derivatives are diverse, with enzyme inhibition being a prominent mechanism of action. While detailed receptor binding and direct protein-ligand interaction studies for this specific scaffold are not extensively documented in the provided search results, the broader class of quinazolinones, to which it belongs, has been studied more thoroughly.
Derivatives of the parent quinazoline (B50416) and quinazolinone structures have demonstrated significant inhibitory activity against several key enzymes. This inhibition is often the basis of their therapeutic potential.
α-Glucosidase Inhibition: Several studies have highlighted the potential of quinazolinone derivatives as potent α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes. nih.govnih.gov These compounds can be several hundred times more active than the standard drug, acarbose. researchgate.net Kinetic studies on some 2-arylquinazolin-4(3H)-one derivatives revealed a competitive mode of inhibition against α-glucosidase. nih.gov The inhibitory mechanism involves interactions within the enzyme's active site, as suggested by molecular docking studies. nih.govresearchgate.net
| Compound Type | Inhibitory Activity (IC₅₀) | Inhibition Mechanism | Reference |
|---|---|---|---|
| 2-Arylquinazolin-4(3H)-ones | 0.3 ± 0.01 to 117.9 ± 1.76 µM | Competitive | nih.govresearchgate.net |
| Quinazolin-4(3H)-one–Thioxothiazolidine-4-one Hybrids | Good inhibitory activity | Not specified | bohrium.com |
| 2,3-Dihydroquinazolin-4(1H)‑ones | Stronger than acarbose | Not specified | nih.govresearchgate.net |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The quinazolinone scaffold has been identified as a promising framework for developing DPP-4 inhibitors, another important target in diabetes therapy. nih.gov While synthesized derivatives showed good DPP-4 inhibitory activity, their potency was found to be lower than existing drugs like sitagliptin, which was attributed to differences in binding interactions within the DPP-4 enzyme active site. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: Quinazoline-based compounds are well-known as inhibitors of EGFR, a key target in cancer therapy. nih.gov Novel series of 2H- nih.govnih.govoxazino-[2,3-f]quinazolin derivatives and quinazolin-4-one/3-cyanopyridin-2-one hybrids have been designed and synthesized as potent EGFR inhibitors. researchgate.netnih.gov Some of these hybrid compounds exhibited significant dual inhibitory action against both EGFR and BRAFV600E, another important cancer-related kinase. nih.gov
Based on the available search results, there is no specific information detailing the receptor agonistic or antagonistic activities of this compound at the molecular level.
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for studying biomolecular interactions in real-time, providing data on binding affinity, kinetics, and thermodynamics. mdpi.comresearchgate.net SPR, for instance, has emerged as a valuable technique to analyze the interaction of small molecules with their target proteins. mdpi.com However, specific studies employing SPR or ITC to investigate the direct protein-ligand interactions of this compound were not identified in the provided search results.
Cellular Pathway Modulation Studies (in vitro cell line models)
The biological effects of pyrazinoquinazoline-diones are ultimately manifested through their modulation of cellular pathways. In vitro studies using various cell lines are essential to elucidate these effects.
The inhibition of enzymes like EGFR by quinazolinone derivatives directly impacts cellular signal transduction cascades that are crucial for cell growth, proliferation, and survival. nih.gov By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt the aberrant signaling that drives the growth of cancer cells. nih.govresearchgate.net Furthermore, various quinazoline-2,4(1H,3H)-dione derivatives have been shown to significantly inhibit the in vitro growth of multiple human tumor cell lines, indicating their ability to interfere with critical cellular pathways. nih.govresearchgate.net
Specific details regarding the influence of this compound on gene expression and protein synthesis are not available in the provided search results.
Research on Resistance Mechanisms Counteraction (e.g., Efflux Pump Inhibition, Antibiofilm Activity)
The rise of drug resistance in bacteria and other pathogens presents a formidable challenge to global health. researchgate.netresearchgate.net A key strategy in overcoming this challenge is the development of agents that can counteract the mechanisms by which microbes evade the effects of therapeutic drugs. researchgate.netresearchgate.net Derivatives of the pyrazino[2,1-b]quinazoline-3,6-dione scaffold have been investigated for their potential to inhibit two of the most common resistance mechanisms: the overexpression of efflux pumps and the formation of biofilms. researchgate.netresearchgate.net
Efflux pumps are proteins in the cell membranes of bacteria that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and efficacy. researchgate.net The inhibition of these pumps can restore the activity of existing antibiotics. An ethidium (B1194527) bromide accumulation assay with derivatives of pyrazino[2,1-b]quinazoline-3,6-dione has suggested that some of these compounds could potentially inhibit bacterial efflux pumps. researchgate.net Furthermore, studies on related quinazolinone alkaloids have investigated their ability to modulate the activity of P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance in cancer cells. nih.gov
Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which provides protection from antimicrobial agents and the host immune system. core.ac.uk Several pyrazino[2,1-b]quinazoline-3,6-dione derivatives have demonstrated promising results as antibiofilm agents in crystal violet assays. researchgate.netresearchgate.net For instance, neofiscalin A, a related compound, was found to completely inhibit biofilm formation in S. aureus B1 and E. faecalis W1 at concentrations of 2 x MIC and MIC, respectively, without exhibiting cytotoxicity towards a human brain microvascular endothelial cell line. core.ac.uk
Table 1: Selected Pyrazino[2,1-b]quinazoline-3,6-dione Derivatives and their Activity Against Resistance Mechanisms
| Compound/Derivative | Target Organism/Cell Line | Activity | Reference |
| Neofiscalin A | S. aureus B1, E. faecalis W1 | Complete biofilm inhibition at MIC and 2 x MIC | core.ac.uk |
| Various Derivatives | Resistant Bacteria | Potential efflux pump inhibition | researchgate.net |
| Various Derivatives | Resistant Bacteria | Promising antibiofilm activity | researchgate.netresearchgate.net |
In Vitro Pharmacological Profiling and Selectivity Studies (cell-based and biochemical assays)
The in vitro pharmacological profiling of pyrazino[2,1-b]quinazoline-3,6-dione derivatives has revealed a broad spectrum of biological activities, including antimicrobial and antitumor effects. researchgate.netmdpi.com These studies are crucial for understanding the therapeutic potential and selectivity of these compounds.
A number of newly synthesized derivatives have been screened for their antibacterial activity against various bacterial species. researchgate.netnih.gov Several compounds exhibited relevant activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5–77 μM. researchgate.netresearchgate.net For example, a chloro derivative of fiscalin B, 4-((1H-indol-3-yl)methyl)-8,10-dichloro-1-isobutyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazoline-3,6(4H)-dione, has been identified as a potent antimicrobial agent. nih.gov
In addition to their antimicrobial properties, pyrazino[2,1-b]quinazoline-3,6-dione scaffolds have been investigated for their antitumor activity. mdpi.com Marine-derived indolylmethylpyrazinoquinazoline alkaloids have shown promising antitumor activities. mdpi.com Synthetic derivatives of fiscalin B have been evaluated for their growth-inhibitory effects against non-small cell lung cancer (NCI-H460) and colorectal adenocarcinoma (HCT-15) cell lines, with some displaying GI50 values ranging from 31 to 52 μM. nih.govmdpi.com
Selectivity is a critical aspect of drug development, and studies have aimed to differentiate the effects of these compounds on pathogenic versus host cells. For instance, the antibiofilm activity of neofiscalin A was observed at non-cytotoxic concentrations. core.ac.uk Furthermore, metabolic studies using human liver microsomes have been initiated to understand the absorption, distribution, metabolism, and elimination (ADME) properties of these compounds, which is essential for further development. nih.gov
Table 2: In Vitro Antimicrobial and Antitumor Activity of Selected Pyrazino[2,1-b]quinazoline-3,6-dione Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Various Derivatives | Gram-positive bacteria | MIC | 12.5–77 μM | researchgate.netresearchgate.net |
| Fiscalin B derivatives | NCI-H460, HCT-15 cell lines | GI50 | 31–52 μM | nih.govmdpi.com |
| 4-((1H-indol-3-yl)methyl)-8,10-dichloro-1-isobutyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazoline-3,6(4H)-dione | Antimicrobial | Potent activity | - | nih.gov |
Biosynthetic Pathways and Natural Product Isolation of Pyrazinoquinazoline Dione Alkaloids
Isolation from Fungal and Other Natural Sources (e.g., Aspergillus species)
Pyrazinoquinazoline-dione alkaloids are predominantly secondary metabolites produced by fungi, particularly from the genus Aspergillus. researchgate.netmit.edu These compounds have been isolated from a wide range of ecological niches, including marine environments, where fungi exist as endophytes in sponges, mollusks, and mangrove plants. nih.govresearchgate.net The genus Aspergillus is a prolific source, with species like Aspergillus fumigatus being well-documented producers of compounds such as fumiquinazolines. researchgate.netnih.gov Other fungal genera, including Penicillium and Cladosporium, also contribute to the structural diversity of this alkaloid class. nih.govnih.gov
The isolation process typically involves culturing the fungal strain on a suitable medium, followed by extraction of the mycelium or fermentation broth with organic solvents like ethyl acetate (B1210297). Chromatographic techniques are then employed to separate and purify the individual compounds. To date, approximately 80 distinct secondary metabolites featuring the pyrazinoquinazoline scaffold have been isolated from fungal sources. nih.gov The continuous exploration of unique environments, such as marine sediments and endophytic fungi, continues to yield novel derivatives. nih.govnih.gov
| Compound Name | Fungal Source | Reference |
|---|---|---|
| Fumiquinazoline F | Aspergillus fumigatus | nih.gov |
| Glyantrypine (B232891) | Cladosporium sp. | nih.gov |
| Fiscalin B | Dichotomomyces cejpii, Neosartorya fischeri | nih.govnih.gov |
| Aspertoryadins H–J | Aspergillus sp. HNMF114 (marine-derived) | researchgate.net |
| Carnequinazolines A-C | Aspergillus carneus (marine-associated) | researchgate.net |
| Aniquinazolines A-D | Aspergillus nidulans (associated with marine plant) | mit.edu |
| Peniquinazolinone A | Penicillium sp. HJT-A-6 (endophytic) | nih.gov |
Proposed Biosynthetic Precursors and Intermediates (e.g., Anthranilic Acid, Tryptophan, Amino Acids)
The biosynthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core is a convergent process, assembling distinct molecular building blocks derived from primary metabolism. nih.gov Isotopic labeling studies and genetic analyses have confirmed that these alkaloids are biogenetically derived from three main precursors: anthranilic acid, L-tryptophan, and at least one other α-amino acid, commonly L-alanine. researchgate.netnih.govnih.gov
Anthranilic Acid : This aromatic amine, itself a product of the shikimate pathway, forms the quinazoline (B50416) portion of the core structure. unc.edursc.org Anthranilic acid serves as a crucial branch-point intermediate between primary tryptophan biosynthesis and the production of specialized metabolites like quinazolines. researchgate.net
L-Tryptophan : This essential amino acid provides the indole-containing fragment that is characteristic of many bioactive pyrazinoquinazoline alkaloids. researchgate.net The tryptophan moiety is typically attached to the pyrazinone ring.
α-Amino Acids : Simple amino acids, such as L-alanine, are incorporated to complete the pyrazinone ring system. nih.gov The specific amino acid used at this position is a key source of structural diversity within the alkaloid family.
The biosynthetic pathway initiates with the assembly of these precursors into a linear peptide, which then undergoes cyclization to form the characteristic fused-ring system.
Enzymology of Key Biosynthetic Steps
The assembly of the pyrazinoquinazoline-dione scaffold is orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). mdpi.com In Aspergillus fumigatus, the fumiquinazoline (fmq) BGC has been identified and characterized, revealing the key enzymatic players. nih.govmdpi.com
The central enzyme in this pathway is a multi-domain non-ribosomal peptide synthetase (NRPS) . nih.govnih.govwikipedia.org NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. nih.gov In the biosynthesis of fumiquinazoline F, the simplest member of this family, a trimodular NRPS named Af12080 performs the initial assembly. nih.gov This enzyme sequentially activates and links the three precursors—anthranilic acid, L-tryptophan, and L-alanine—into a linear tripeptide intermediate that remains tethered to the enzyme. The NRPS then catalyzes a cyclizing release of the product, forming the tricyclic quinazolinone framework in a cascade reaction. researchgate.net
Further structural complexity is introduced by other enzymes within the fmq cluster. For example, a flavoprotein monooxygenase (Af12060 ) and another NRPS (Af12050 ) act in tandem to perform an oxidative annulation, coupling an additional alanine (B10760859) molecule to the indole (B1671886) side chain of fumiquinazoline F to yield the more complex fumiquinazoline A. nih.govnih.gov This demonstrates a sophisticated enzymatic strategy for generating multicyclic scaffolds from a simpler precursor.
| Enzyme/Gene | Enzyme Type | Function in Fumiquinazoline Biosynthesis | Reference |
|---|---|---|---|
| Af12080 | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles Fumiquinazoline F from anthranilic acid, L-tryptophan, and L-alanine. | nih.gov |
| Af12060 | Flavoprotein/Monooxygenase | Works with Af12050 to oxidize Fumiquinazoline F, preparing it for further modification. | nih.govnih.gov |
| Af12050 | Non-Ribosomal Peptide Synthetase (NRPS) | Couples an additional alanine molecule to the oxidized indole side chain of Fumiquinazoline F to form Fumiquinazoline A. | nih.govnih.gov |
Chemoenzymatic and Synthetic Biology Approaches for Analog Generation
The elucidation of the pyrazinoquinazoline-dione biosynthetic pathway opens avenues for generating novel analogs through chemoenzymatic and synthetic biology techniques. These approaches offer the potential to overcome the limitations of natural production and create compounds with improved properties. nih.gov
One promising strategy involves the engineering of the core NRPS enzymes. The modular nature of NRPSs allows for the modification or swapping of specific domains to alter substrate specificity. nih.gov For example, engineering the adenylation domain of Af12080, which is responsible for selecting the amino acid precursor, could enable the incorporation of non-natural amino acids into the pyrazinoquinazoline backbone, leading to a diverse library of new compounds.
Another powerful approach is the heterologous expression of the entire fmq biosynthetic gene cluster in a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or a different bacterial species. mit.eduresearchgate.net This strategy can improve yields and facilitates metabolic engineering by removing the complex native regulatory networks of the original producer. nih.gov By expressing the BGC in a controlled environment, precursor feeding can be optimized, and individual enzymes can be modified to generate specific analogs.
Furthermore, the regulation of the native BGC can be manipulated directly. Studies have shown that the use of epigenetic modifiers, such as valproic acid, can stimulate silent or poorly expressed gene clusters. researchgate.net This approach led to a tenfold increase in the production of fumiquinazoline C in Aspergillus fumigatus, demonstrating a method to activate and enhance the synthesis of specific alkaloids within their native host. researchgate.net These synthetic biology strategies provide a versatile toolkit for expanding the chemical diversity of pyrazinoquinazoline-dione alkaloids.
Advanced Analytical Methodologies for Research and Quantification of 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pyrazino[2,1-b]quinazoline-3,6-dione derivatives. The versatility of HPLC allows for the separation of the target compound from impurities, starting materials, and byproducts. When coupled with a Diode Array Detector (DAD), it provides valuable information about the analyte's spectral purity.
While specific HPLC methods for the parent 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione are not extensively detailed in publicly available literature, methods developed for its derivatives, such as Fiscalin B, offer significant insights into suitable chromatographic conditions. For instance, the determination of the enantiomeric ratio of Fiscalin B has been successfully achieved using a chiral stationary phase. mdpi.com This highlights the capability of HPLC to resolve stereoisomers within this class of compounds.
Key parameters for the HPLC analysis of pyrazino[2,1-b]quinazoline-3,6-dione derivatives often include:
Stationary Phase: Chiral columns, such as the Whelk-O1-S,S, are employed for the separation of enantiomers. mdpi.com For general purity and quantification, reversed-phase columns like C18 or Phenyl-Hexyl are commonly used.
Mobile Phase: A mixture of organic solvents like methanol (MeOH) and acetonitrile (MeCN) is frequently utilized. mdpi.com The composition can be adjusted to achieve optimal separation.
Detection: UV detection is a common method, with wavelengths around 245 nm being effective for this class of compounds. mdpi.com
Table 1: Example HPLC Conditions for a this compound Derivative
| Parameter | Condition |
|---|---|
| Column | Whelk-O1-S,S (250 mm × 4.6 mm) |
| Mobile Phase | Methanol:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
Data derived from a study on Fiscalin B, a derivative of the target compound. mdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS) for In Vitro Metabolic Profiling and Complex Mixture Analysis
The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the in-depth analysis of this compound and its analogues, particularly in complex biological matrices. nih.gov This combination offers superior resolution, sensitivity, and mass accuracy, which are essential for identifying metabolites and characterizing complex mixtures.
In vitro metabolic studies of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have been successfully monitored for the first time using UHPLC-HRMS. nih.govnih.gov These studies, conducted in human liver microsomes, revealed that common metabolic pathways for this class of compounds include hydration and hydroxylation. nih.govnih.gov The high mass accuracy of HRMS allows for the confident determination of the elemental composition of metabolites, facilitating their structural elucidation.
The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial structural information. For example, in the metabolic analysis of Fiscalin B, fragment ions have been used to deduce that modifications, such as hydroxylation, occur on the indole (B1671886) moiety while the pyrazinoquinazoline core remains unchanged. nih.gov
Table 2: Identified Metabolic Modifications of a this compound Derivative via UHPLC-HRMS
| Metabolic Reaction | Mass Change |
|---|---|
| Hydration | +18 Da |
| Hydroxylation | +16 Da |
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer a rapid and accessible approach for the quantitative analysis of compounds containing the pyrazino[2,1-b]quinazoline-3,6-dione scaffold. The inherent chromophoric and potential fluorophoric nature of this heterocyclic system forms the basis for these analytical techniques.
Furthermore, certain derivatives of quinazolinone have been engineered to act as fluorescent probes, with emission maxima observed between 500–600 nm. rsc.org This suggests that the this compound core has the potential for fluorescence-based detection and quantification, which could be particularly useful for sensitive analyses and cellular imaging applications. The fluorescence properties are often sensitive to the local environment, such as solvent polarity and pH, which can be exploited for developing responsive analytical methods. rsc.org
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods provide a valuable platform for investigating the redox behavior of this compound and for developing sensitive detection methods. The nitrogen-containing heterocyclic structure of the quinazoline (B50416) core suggests that it can undergo electron transfer reactions, which can be probed using techniques like cyclic voltammetry.
While specific electrochemical studies on the parent this compound are limited, research on related quinazoline derivatives has demonstrated their electrochemical activity. These studies often employ modified electrodes to enhance the sensitivity and selectivity of the measurements. The insights gained from the electrochemical analysis of the broader quinazoline family can be extrapolated to understand the potential redox properties of the this compound core. Such studies are crucial for understanding its potential role in biological redox processes and for the development of novel electrochemical sensors.
Future Research Directions and Translational Prospects for 2h Pyrazino 2,1 B Quinazoline 3,6 1h,4h Dione Research
Development of Novel and Sustainable Synthetic Routes
The future development of drugs based on the pyrazino[2,1-b]quinazoline-3,6-dione scaffold hinges on the availability of efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. A promising advancement is the use of microwave-assisted multicomponent polycondensation reactions. nih.govacs.org This methodology allows for the rapid, one-pot synthesis of these complex structures from readily available building blocks like anthranilic acid derivatives, N-Boc-L-amino acids, and tryptophan methyl ester hydrochloride. nih.govacs.org
Future research should focus on optimizing these microwave-assisted procedures to improve yields and broaden the substrate scope. Exploring other green chemistry approaches, such as flow chemistry or the use of biocatalysts, could further enhance the sustainability and scalability of production. Developing gram-scale synthesis protocols is crucial for advancing these compounds from laboratory curiosities to viable drug candidates by enabling in-depth preclinical studies, such as the evaluation of their absorption, distribution, metabolism, and elimination (ADME) properties. mdpi.comresearchgate.net
Exploration of Undiscovered Molecular Targets and Biological Activities
The 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione scaffold has been a rich source of bioactive molecules. mdpi.com Extensive screening of both natural and synthetic derivatives has revealed potent activities against various pathogens and diseases.
Established and Potential Biological Activities:
| Activity | Target Organism/Cell Line | Key Findings |
| Antiparasitic | Plasmodium falciparum, Trypanosoma brucei, Leishmania infantum | Derivatives show species-specific or broad-spectrum activity. nih.govacs.orgacs.org In silico studies predict prolyl-tRNA synthetase as a potential molecular target. nih.govnih.gov |
| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | Halogenated derivatives exhibit significant activity, including against resistant strains. mdpi.comresearchgate.net Some compounds may also act as efflux pump inhibitors. mdpi.comresearchgate.netresearchgate.net |
| Antitumor | Various cancer cell lines | Fungal metabolites containing this core have shown promising antitumor activity. researchgate.net |
| Neuroprotective | Neuronal cell models | Synthetic analogues have been identified with neuroprotective capabilities. mdpi.com |
Future research should aim to systematically screen libraries of pyrazino[2,1-b]quinazoline-3,6-dione analogues against a wider panel of biological targets. This includes exploring activities against different viruses, fungi, and a broader range of cancer cell types. A crucial next step is the definitive identification and validation of the molecular targets for the observed biological effects. While prolyl-tRNA synthetase has been predicted as a target for antiparasitic action, experimental validation is required. nih.govnih.gov Unraveling the mechanisms of action will be paramount for translating these promising scaffolds into clinical applications.
Rational Design of Potent and Selective Analogue Libraries Based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. Initial studies on indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have provided valuable insights. For antimalarial activity against Plasmodium, a clear SAR has emerged:
Stereochemistry is crucial : The anti-isomers with (1S,4R) configuration demonstrate excellent antimalarial activity. nih.govacs.org
Substitutions on the anthranilic acid ring are detrimental : The presence of substituents on this part of the scaffold has a negative impact on activity. nih.govacs.orgnih.gov
Modifications at the C-1 position are tolerated : Variations in the C-1 side chain and stereochemistry are permitted, allowing for fine-tuning of properties. acs.org
Halogenation can enhance activity : The introduction of halogen atoms, particularly chlorine, into the scaffold has led to derivatives with potent antibacterial activity. mdpi.comresearchgate.net For instance, 4-((1H-indol-3-yl)methyl)-8,10-dichloro-1-isobutyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazoline-3,6(4H)-dione was identified as a hit compound against S. aureus. mdpi.com
Future efforts should leverage these SAR insights for the rational design of new analogue libraries. This involves the systematic modification of the core scaffold to explore new chemical space and improve drug-like properties. The synthesis of fluorinated derivatives is one such strategy that has been initiated to further probe the SAR. mdpi.comresearchgate.net By combining SAR data with computational modeling, researchers can design focused libraries with a higher probability of containing potent and selective compounds, thereby accelerating the optimization process.
Application in Chemical Probe Development for Biological Systems
A chemical probe is a highly potent and selective small molecule designed to engage a specific biological target, enabling the study of its function in cells and organisms. The potent and selective analogues emerging from SAR studies of the this compound scaffold are ideal starting points for the development of such probes.
For example, a derivative that shows high selectivity and potency for the predicted parasitic prolyl-tRNA synthetase could be further optimized into a chemical probe. nih.gov Such a tool would be invaluable for validating this enzyme as a drug target and for dissecting its role in the parasite's life cycle. Similarly, highly selective antibacterial or antitumor compounds from this class could be developed into probes to investigate their respective mechanisms of action and cellular pathways. The development of chemical probes represents a significant translational prospect, bridging fundamental biological discovery with therapeutic development.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for advancing research on this compound. nih.govcrimsonpublishers.commdpi.com These computational tools can accelerate the entire pipeline, from initial hit discovery to lead optimization. mdpi.comalacrita.com
Key applications for this compound class include:
Predictive Modeling : Many properties of pyrazino[2,1-b]quinazoline-3,6-diones, particularly their ADME profiles, remain largely uninvestigated. mdpi.com ML models can be trained on existing data to predict these properties for virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetics. alacrita.com
Quantitative Structure-Activity Relationship (QSAR) : As demonstrated by the development of a 2D-QSAR model for antimalarial activity, these techniques can mathematically link chemical structure to biological function, providing deeper insights for rational design. acs.org
De Novo Drug Design : Generative AI models can design entirely new molecules based on the pyrazino[2,1-b]quinazoline-3,6-dione scaffold. mdpi.com These models can be programmed to optimize for multiple parameters simultaneously, such as high potency against a specific target, low predicted toxicity, and good synthetic accessibility.
Target Identification : AI algorithms can analyze vast biological datasets to identify new potential molecular targets for this scaffold, expanding the scope of its therapeutic applications beyond the currently known activities. nih.govalacrita.com
By embracing AI and ML, researchers can navigate the vast chemical space of pyrazino[2,1-b]quinazoline-3,6-dione derivatives more efficiently, reducing the time and cost associated with bringing a new drug to market. alacrita.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione derivatives, and how are yields optimized?
- Methodology : The compound is synthesized via multicomponent reactions or stepwise approaches. For example, a one-pot milligram-scale synthesis achieved a 4.5% yield, while multi-step procedures improved yields in gram-scale syntheses by optimizing reaction conditions (e.g., solvent, temperature, and catalyst) . Advanced routes use ionic liquids or deep eutectic solvents to activate CO₂ and 2-aminobenzonitrile, achieving room-temperature conversions with high efficiency (e.g., 92% yield via modified Lange and Sheible methods) .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodology : X-ray crystallography is critical for confirming stereochemistry and crystal packing. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 18.0056 Å, b = 9.3592 Å) were resolved using SHELX software . Complementary techniques include:
- IR spectroscopy : Peaks at 1667 cm⁻¹ (C=O stretch) and 3428 cm⁻¹ (N-H) .
- NMR : Distinct ¹H NMR signals for indole protons (δ 10.54 ppm) and quinazoline-dione carbonyl groups (δ 161.2 ppm in ¹³C NMR) .
Q. What biological activities are associated with this scaffold?
- Methodology : Derivatives are screened for antitumor and antimicrobial activities. For instance, fumiquinazoline G showed GI₅₀ values of 7.6–17.3 µM against cancer cell lines via MTT assays . Antimicrobial activity is tested using MIC (minimum inhibitory concentration) assays, with dichloro derivatives exhibiting potency against Gram-positive bacteria .
Advanced Research Questions
Q. How can gram-scale synthesis of 2H-pyrazino[2,1-b]quinazoline-3,6-dione derivatives be optimized for improved yields?
- Methodology : Transitioning from one-pot to multi-step protocols addresses low yields. For example, replacing a one-pot method (4.5% yield) with sequential coupling and cyclization steps increased efficiency . Solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., carbonyldiimidazole in anhydrous dioxane) are critical variables .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodology : Structure-activity relationship (SAR) studies identify key substituents. For example:
- Antitumor activity : Methyl or isobutyl groups at position 1 enhance activity, while hydroxylbenzyl groups reduce potency .
- Antimicrobial activity : Dichloro substitution at positions 8 and 10 improves MIC values by 4–8× compared to non-halogenated analogs .
Q. How do computational methods aid in designing PARP-1/2 inhibitors based on this scaffold?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to PARP-1’s NAD⁺-binding domain. Quinazoline-2,4-dione derivatives with piperizinone moieties show ∆G values of −9.2 kcal/mol, correlating with in vitro IC₅₀ values of 12 nM . X-ray co-crystallography validates binding modes (e.g., hydrogen bonds with Ser904 and Gly863) .
Q. What analytical techniques are used to resolve stereochemical conflicts in synthetic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
